3-Nitrofluoranteno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Nitrofluoranthene and related compounds has been explored through various methods. Nitration of 3-methylfluoranthene yields different nitro-isomers including the 3-nitro derivative, indicating a method for synthesizing 3-Nitrofluoranthene through methylated precursors (Andrew, Campbell, & Wilson, 1972). Another study reports the synthesis of different mononitrofluoranthenes, providing a foundation for the synthesis of 3-Nitrofluoranthene (Haeringen, Aten, Cornelisse, & Lugtenbarg, 1992).

Molecular Structure Analysis

The molecular structure of 3-Nitrofluoranthene has been studied through spectroscopic methods. A comparative study of the infrared and Raman spectra of fluoranthene and 3-Nitrofluoranthene, alongside theoretical calculations, has provided insights into the vibrational assignments and the impact of nitro group substitution on the fluoranthene structure (Onchoke & Parks, 2011).

Chemical Reactions and Properties

3-Nitrofluoranthene undergoes various chemical reactions, producing a range of metabolites. Studies on its metabolism have identified several phenolic metabolites, indicating the compound's reactivity and potential pathways for its transformation in biological systems (Howard, Mateescu, & Consolo, 1988).

Physical Properties Analysis

The physical properties of 3-Nitrofluoranthene, such as its vibrational spectra, have been elucidated through experimental and theoretical studies, providing a detailed understanding of its molecular characteristics (Onchoke & Parks, 2011).

Chemical Properties Analysis

The chemical properties of 3-Nitrofluoranthene, including its reactivity and the formation of various metabolites, have been explored through studies on its metabolism and the identification of its phenolic metabolites. These studies provide insight into the compound's behavior in biological and environmental systems (Howard, Mateescu, & Consolo, 1988).

Aplicaciones Científicas De Investigación

Monitoreo Ambiental

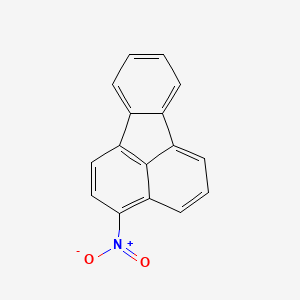

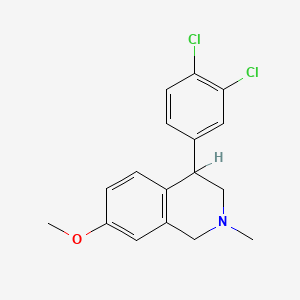

3-Nitrofluoranteno es un hidrocarburo aromático policíclico nitrado (nitro-HAP) que es persistente en el medio ambiente. Se produce a partir de fuentes directas como los gases de escape de diésel y gasolina y las reacciones en fase gaseosa de los HAP con óxidos de nitrógeno {svg_1}. Su presencia en el medio ambiente puede ser indicativa de los niveles de contaminación, particularmente de las emisiones de vehículos. Las técnicas analíticas como la HPLC y la GC son adecuadas para su detección y cuantificación {svg_2}.

Estudios de Carcinogenicidad

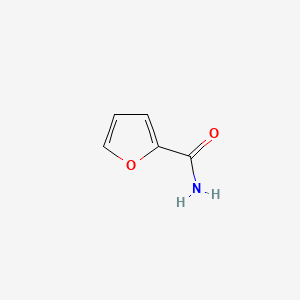

Este compuesto ha sido probado para la carcinogenicidad pulmonar mediante implantación intrapulmonar en pulmones de rata. Se utilizaron varias dosis de this compound, suspendidas en cera de abejas-tricaprilina, para evaluar su potencial para inducir cáncer {svg_3}. Tales estudios son cruciales para comprender los riesgos para la salud asociados con la exposición a contaminantes ambientales.

Química Analítica

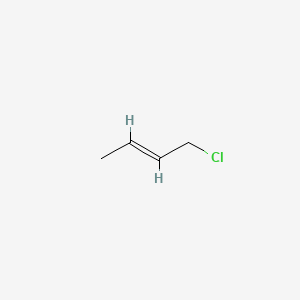

En química analítica, this compound sirve como material de referencia certificado para calibrar instrumentos y validar métodos analíticos. Sus huellas dactilares espectrales se adquieren y asignan para correlacionar la estructura con las propiedades biológicas observadas, lo que ayuda a la identificación de nitro-HAP en mezclas o muestras atmosféricas {svg_4}.

Toxicología

Se han estudiado los efectos toxicológicos del this compound, particularmente su papel en la inducción de apoptosis y necrosis programada en modelos celulares. La investigación ha demostrado que la exposición a este compuesto puede conducir a la muerte celular a través de varios mecanismos, incluida la apoptosis y la necroptosis {svg_5}. Comprender estos efectos es esencial para evaluar el riesgo de los nitro-HAP para la salud humana.

Ciencia de Materiales

Los espectros vibracionales del this compound se han analizado utilizando cálculos de FT-IR y teoría del funcional de densidad. Estos estudios son significativos para la ciencia de los materiales, ya que proporcionan información sobre la estructura molecular y las propiedades de los nitro-HAP, que pueden influir en su comportamiento en diferentes entornos y aplicaciones {svg_6}.

Investigación Médica

La investigación médica ha explorado los efectos del this compound en los procesos de muerte celular. Se ha encontrado que induce tanto la apoptosis como la necrosis regulada con características necróticas en las células Hepa1c1c7. Esta investigación contribuye a una comprensión más profunda de cómo los contaminantes ambientales pueden afectar los mecanismos celulares y potencialmente conducir a enfermedades {svg_7}.

Mecanismo De Acción

Target of Action

3-Nitrofluoranthene (3-NF) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that primarily targets cellular macromolecules . It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with the normal functioning of the DNA molecule, affecting its replication and transcription processes .

Mode of Action

The mode of action of 3-NF involves its metabolic activation to electrophilic intermediates . These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts . The presence of these adducts can disrupt the normal structure of the DNA helix, potentially leading to mutations during DNA replication .

Biochemical Pathways

The biochemical pathways affected by 3-NF are primarily related to DNA repair and cell death . The DNA damage caused by 3-NF can activate DNA repair mechanisms in the cell . If the damage is too severe, it can lead to cell death through apoptosis or programmed necrosis . The specific pathway activated can depend on the extent of the DNA damage and the cell’s ability to repair it .

Pharmacokinetics

Like other pahs, it is likely to be metabolized in the body to form reactive intermediates . These intermediates can then interact with cellular macromolecules, leading to their toxic effects . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NF and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The primary result of 3-NF action is DNA damage, which can lead to mutations and cell death . The DNA adducts formed by 3-NF can disrupt the normal structure of the DNA molecule, potentially leading to errors during DNA replication . This can result in mutations, which can contribute to the development of cancer . In addition, severe DNA damage can trigger cell death pathways, leading to apoptosis or programmed necrosis .

Action Environment

3-NF is an environmental pollutant that is formed during the incomplete combustion of organic material . It is present in diesel exhaust and in some xerographic toners and copies . The concentration of 3-NF in the environment can influence its action, efficacy, and stability. Higher concentrations can lead to greater DNA damage and increased risk of adverse effects . Environmental factors such as the presence of other pollutants can also influence the action of 3-NF .

Propiedades

IUPAC Name |

3-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGQKMEAMSUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074976 | |

| Record name | 3-Nitrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold solid; [Acros Organics MSDS] | |

| Record name | 3-Nitrofluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

892-21-7 | |

| Record name | 3-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 892-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9796OQK2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)

![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)